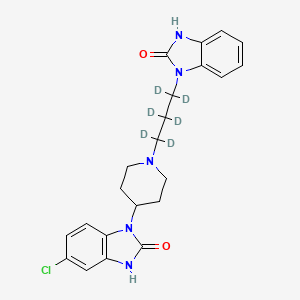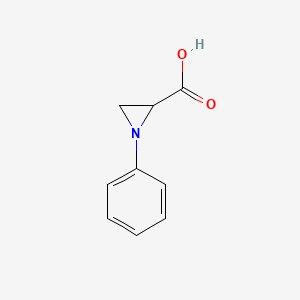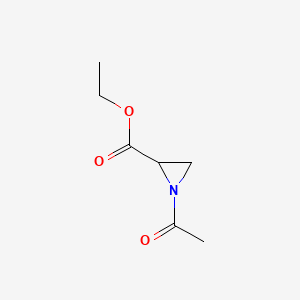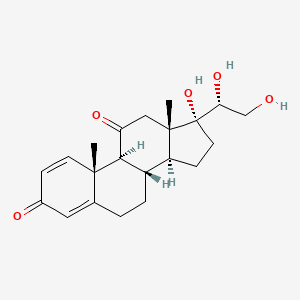
Propamidin-Monoamid-Isethionat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propamidine Monoamide Isethionate is an antiseptic and disinfectant. It is used in the treatment of Acanthamoeba infection . The compound belongs to the aromatic diamidine group , which possesses bacteriostatic properties against a wide range of organisms .
Synthesis Analysis
The synthesis pathway for Propamidine Monoamide Isethionate involves combining propamidine with two molar equivalents of isethionic acid . This results in the formation of the salt, which is used for its antimicrobial properties .
Molecular Structure Analysis
The chemical formula for Propamidine Monoamide Isethionate is C21H32N4O10S2 , with an average mass of 564.63 Da . The compound consists of a guanidinium moiety linked to two benzene rings via a propane-1,3-diylbis(oxy) bridge. The presence of the isethionate group contributes to its pharmacological activity .
Chemical Reactions Analysis
Propamidine Monoamide Isethionate exerts antibacterial action against pyrogenic cocci , antibiotic-resistant staphylococci, and some Gram-negative bacilli . Its activity remains effective even in the presence of organic matter such as tissue fluids, pus, and serum .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Behandlung von Amoebenkeratitis
Propamidin-Monoamid-Isethionat wird zur Behandlung von Amoebenkeratitis (AK), einer Hornhautentzündung, die durch die Gattung Acanthamoeba verursacht wird, eingesetzt . Die Hauptursachen für AK sind unzureichende Hygiene beim Umgang mit Kontaktlinsen und/oder deren längerer Gebrauch nachts sowie die Verwendung von Kontaktlinsen bei Unterwasseraktivitäten .
Kombination mit Polyhexamethylenbiguanid
Die häufigste Behandlung von AK ist die Kombination von Propamidin-Isethionat mit Polyhexamethylenbiguanid. Diese Kombination stört die zytoplasmatische Membran, beschädigt zelluläre Komponenten und beeinflusst respiratorische Enzyme .
Immunokonjugat-Behandlung
Es wurde eine Immunokonjugat-Behandlung vorgeschlagen, die Propamidin-Isethionat mit Serum von Kaninchen kombiniert, die mit Acanthamoeba immunisiert wurden . Diese Behandlung wurde an Hamstern getestet, die mit Acanthamoeba griffini inokuliert wurden .
Entzündungshemmende Aktivitäten
Es wurde festgestellt, dass Propamidin-Isethionat entzündungshemmende Aktivitäten besitzt. In einer In-vivo-Studie wurde festgestellt, dass die Expression von IL-1β und IL-10 sowie die Aktivität von Caspase 3 in der Gruppe, die mit der Amöbe inokuliert wurde, ohne eine Behandlung zu erhalten, signifikant erhöht war .
Verbesserte Amoebizide Aktivitäten
Die Anwendung des Immunokonjugats zeigte im Vergleich zu Propamidin-Isethionat allein verbesserte amoebizide Aktivitäten .
Kombination mit Neomycin
Propamidin-Isethionat 0,1% Augenlösung (Brolene) wurde auf Sicherheit und Wirksamkeit geprüft, wenn es gleichzeitig mit Neomycin-Polymyxin B-Gramicidin-Augenlösung (Neotricin) zur Behandlung von Acanthamoeba-Keratitis verabreicht wird .
Wirkmechanismus
Target of Action
Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . It possesses bacteriostatic properties against a wide range of organisms . The primary targets of this compound are pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . These targets play a crucial role in various bacterial infections.
Mode of Action
The compound exerts antibacterial action against its targets. The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum . This suggests that the compound interacts with its targets and inhibits their growth or kills them, thereby preventing or treating the infection.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Propamidine Monoamide Isethionate is a member of the aromatic diamidine group of compounds . These diamidines exert antibacterial action against pyrogenic cocci, antibiotic-resistant staphylococci, and some Gram-negative bacilli . The activity of the diamidines is retained in the presence of organic matter such as tissue fluids, pus, and serum .
Cellular Effects
It is known that this compound has antimicrobial properties and is used in the treatment of Acanthamoeba infection .
Molecular Mechanism
It is known that it disrupts the cytoplasmic membrane, damages cellular components, and affects respiratory enzymes .
Dosage Effects in Animal Models
The effects of Propamidine Monoamide Isethionate vary with different dosages in animal models
Eigenschaften
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRUSDNSUNFBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-63-6 |
Source


|
| Record name | Propamidine isethionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid](/img/structure/B588564.png)


![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)

![3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene](/img/structure/B588574.png)
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)




![methyl (1R,14R,15R,18S,19R,20S)-14-[(2S,3R,12bS)-2-[(E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl]-3-ethyl-8-hydroxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-9-yl]-8,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B588586.png)
